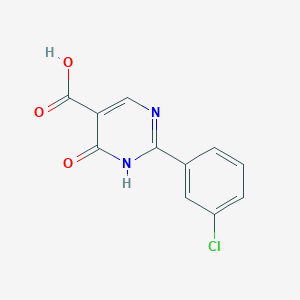
2-(3-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Descripción general
Descripción
The closest compounds I found are 2-(3-Chlorophenoxy)propionic acid and 2-Chlorophenylacetic acid . These are organic compounds that contain chlorine atoms and carboxylic acid groups. They are used in various applications including as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of organometallic reagents with boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis
The molecular structure of a compound can be determined by methods such as X-ray diffraction . For example, the structure of 2-(3-Chlorophenoxy)propionic acid is available as a 2D Mol file .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and depend on the specific conditions. For example, borinic acids can be used in cross-coupling reactions, catalysis, and other applications .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For example, the melting point of 2-Chlorophenylacetic acid is 92-95 °C .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
Suzuki–Miyaura (SM) coupling: is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It allows the connection of chemically distinct fragments under mild conditions. In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferred from boron to palladium. 3-CP-DHP serves as a boron reagent in SM coupling, enabling the synthesis of diverse biaryl compounds. Its stability, functional group tolerance, and environmentally benign nature contribute to its popularity in this field .
Protodeboronation Reactions
While alkyl boronic esters are commonly used in organic synthesis, protodeboronation (removing the boron group) remains an underdeveloped area. Recent advances include catalytic protodeboronation of primary, secondary, and tertiary alkyl boronic esters3-CP-DHP could play a role in such reactions, expanding the toolbox for functionalizing boronic esters .
Borinic Acid Derivatives
Borinic acids are versatile intermediates in organic chemistry. 2-Amino phenylboronic acids , including 3-CP-DHP , have been employed in intermolecular annulation reactions with electron-deficient alkynes. High temperatures are crucial for achieving cyclization and good conversions. These derivatives find applications in the synthesis of complex molecules .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-6-oxo-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-7-3-1-2-6(4-7)9-13-5-8(11(16)17)10(15)14-9/h1-5H,(H,16,17)(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIODLTDRXGCVMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=C(C(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-chlorophenyl)-6-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033526.png)
![3-(4-chlorobenzyl)-6-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033528.png)
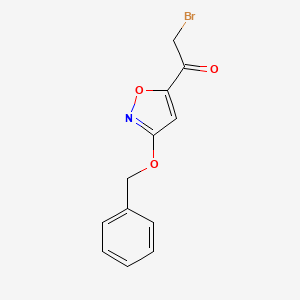
![N-(4-[(Acetylamino)sulfonyl]phenyl)-3-chloropropanamide](/img/structure/B3033533.png)

![tert-butyl N-{[(2,3-dimethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B3033537.png)
![tert-butyl N-{[(3,4-difluorophenyl)carbamoyl]methyl}carbamate](/img/structure/B3033539.png)
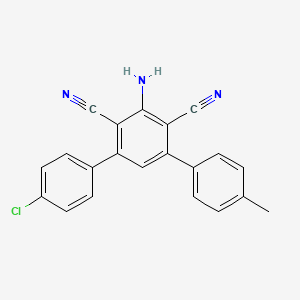
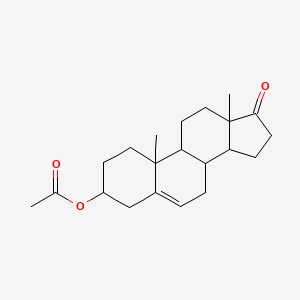
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(1,3-benzodioxol-5-yloxy)-2-butynyl]piperazinium dichloride](/img/structure/B3033543.png)
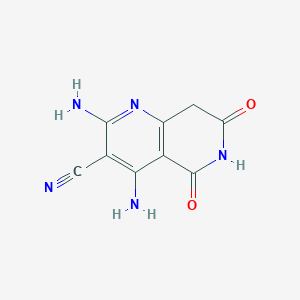

![7,7-Dimethyl-1-(((4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B3033546.png)
![2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline](/img/structure/B3033547.png)